![molecular formula C21H17N5O2S2 B3216502 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide CAS No. 1171980-28-1](/img/structure/B3216502.png)
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Overview
Description
Benzothiazole is a heterocyclic compound . It’s a part of many biologically active compounds and is used in various fields such as medicinal chemistry and materials science . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The C-5 atom in the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anti-Tubercular Activity
The compound has been investigated for its anti-tubercular potential. Recent synthetic developments have led to benzothiazole-based derivatives with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, demonstrating promising inhibition potency . Further studies explore the structure-activity relationships and molecular docking against the target DprE1, aiming to identify potent inhibitors with enhanced anti-tubercular activity.
Anxiolytic Properties
Benzo[d]imidazo[2,1-b]thiazoles, a class of compounds related to our target, have been reported as potent non-sedative anxiolytics . While direct evidence for our specific compound is limited, this structural motif suggests potential anxiolytic effects worth exploring.
Anticancer Potential
Certain benzothiazole derivatives exhibit powerful anticancer activity . Although more research is needed to directly link our compound to anticancer effects, its structural features warrant investigation in this context.
PET Imaging Probe for Alzheimer’s Disease
Another intriguing application involves PET imaging. Benzo[d]imidazo[2,1-b]thiazoles have been used as probes to visualize β-amyloid plaques in the brains of Alzheimer’s patients . While our compound is not directly studied, its similarity to this class suggests potential for similar applications.
Kinase Inhibition
Benzo[d]imidazo[2,1-b]thiazoles have also been explored as kinase inhibitors . Given the structural resemblance, our compound could be investigated for kinase inhibition properties.
Antimicrobial Activity
The combination of thiazole and sulfonamide groups has known antibacterial activity . Our compound, with its benzothiazole scaffold, may exhibit similar antimicrobial effects.
Mechanism of Action
Target of Action
The compound, also known as N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the cell wall biosynthesis of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes cell lysis, leading to the death of the bacterium . This makes it a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of benzothiazole compounds
Future Directions
properties
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-3-28-15-5-4-6-16-19(15)24-21(30-16)26-18(9-12(2)25-26)23-20(27)13-7-8-14-17(10-13)29-11-22-14/h4-11H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPKUMACOONIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



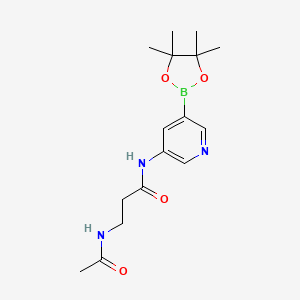
![3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide](/img/structure/B3216428.png)
![4-Methoxy-3-{3-[2-(3-methoxy-phenyl)-ethyl]-phenoxy}-benzoic acid methyl ester](/img/structure/B3216444.png)
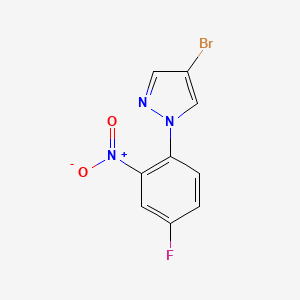
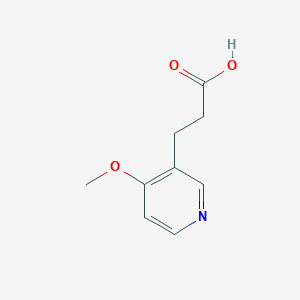


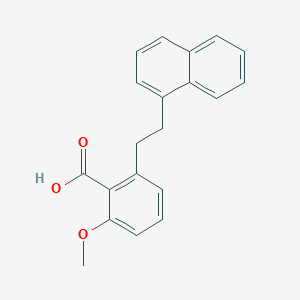



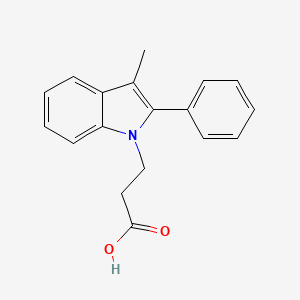
![3-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3216501.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B3216510.png)